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1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Documentation Hub

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  • Product: 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • CAS: 1248131-80-7

Core Science & Biosynthesis

Foundational

Molecular Structure and Properties of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid: A Technical Whitepaper

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Guide & Methodological Whitepaper Executive Summary In the landscape of modern drug discovery, the 2-pyridone (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

In the landscape of modern drug discovery, the 2-pyridone (or 6-oxo-1,6-dihydropyridine) scaffold has emerged as a highly versatile and privileged pharmacophore. Specifically, 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1248131-80-7) represents a structurally optimized building block utilized in the synthesis of novel therapeutics[1]. By functionalizing the N1 position with a cyclobutyl ring, medicinal chemists can lock the molecule into its pyridone tautomer, thereby dictating its hydrogen-bonding network and enhancing its lipophilic profile for targeted protein binding.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, pharmacological relevance, and validated synthetic methodologies for 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule features a rigid, planar pyridone core, a hydrogen-bond-donating carboxylic acid at the C3 position, and a sterically distinct cyclobutyl group at the N1 position.

Quantitative Data Summary

The following table summarizes the core chemical and physical properties of the compound[1][2]:

PropertyValue / Description
IUPAC Name 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
CAS Number 1248131-80-7
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Carboxylic C=O, Pyridone C=O, Pyridone N)
Topological Polar Surface Area (TPSA) ~57.5 Ų
Rotatable Bonds 2
Tautomerism and the Role of the Cyclobutyl Ring

Unsubstituted 2-pyridones exist in a dynamic tautomeric equilibrium with 2-hydroxypyridines. This equilibrium is highly solvent-dependent and can complicate structure-activity relationship (SAR) studies because the hydrogen-bond donor/acceptor profile flips depending on the dominant tautomer.

Causality in Design: By installing a cyclobutyl group at the N1 position, the nitrogen atom is permanently alkylated. This completely abolishes the tautomeric shift, locking the core exclusively into the 6-oxo-1,6-dihydropyridine form. Furthermore, the cyclobutyl ring introduces a distinct sp³ character that is more rigid and lipophilic than a linear alkyl chain (like a butyl group), yet less bulky than a cyclohexyl ring. This specific steric bulk optimally fills hydrophobic pockets in target proteins while maintaining favorable membrane permeability.

Pharmacological Relevance

The 6-oxo-1,6-dihydropyridine-3-carboxylic acid core is not merely a structural spacer; it is an active participant in target engagement.

Derivatives of this scaffold have demonstrated significant utility across multiple therapeutic areas:

  • Anti-Inflammatory Pathways: Analogues such as 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid are documented inhibitors of the AP-1 transcription factor. By suppressing AP-1, these compounds downregulate the mRNA expression of Cyclooxygenase-2 (COX-2), thereby halting the inflammatory cascade driven by Prostaglandin E2 (PGE2)[3]. This mechanism is highly relevant in the research of inflammatory conditions like atopic dermatitis.

  • Allosteric Modulation: The pyridone core is heavily utilized in the design of allosteric inhibitors, such as those targeting the spliceosomal RNA helicase Brr2[4].

  • Antimicrobial Agents: Substituted pyridone carboxamides have been successfully screened and optimized as novel antitubercular agents, demonstrating the scaffold's ability to penetrate complex bacterial cell walls[5].

Mechanism Drug Pyridone Core (e.g., 1-alkyl-6-oxo-pyridine-3-COOH) AP1 AP-1 Transcription Factor Drug->AP1 Inhibits COX2 COX-2 mRNA Expression AP1->COX2 Promotes (Blocked) PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesizes Inflammation Inflammatory Response PGE2->Inflammation Drives

Fig 1. Pharmacological pathway of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives.

Synthetic Methodologies & Experimental Protocols

To ensure high scientific integrity and reproducibility, the synthesis of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid must be approached as a self-validating system. The most efficient route involves the N-alkylation of a protected 6-hydroxynicotinic acid derivative, followed by saponification.

Synthesis A Methyl 6-oxo-1,6-dihydro pyridine-3-carboxylate C Methyl 1-cyclobutyl-6-oxo- 1,6-dihydropyridine-3-carboxylate A->C N-Alkylation B Cyclobutyl Bromide + K2CO3 / DMF B->C E 1-cyclobutyl-6-oxo-1,6- dihydropyridine-3-carboxylic acid C->E Hydrolysis D LiOH / H2O / THF (Saponification) D->E

Fig 2. Two-step synthetic workflow for 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Step-by-Step Protocol: Synthesis and Validation
Step 1: N-Alkylation (Formation of the Ester Intermediate)

Rationale: Direct alkylation of the free carboxylic acid would lead to competing esterification. Starting with methyl 6-oxo-1,6-dihydropyridine-3-carboxylate directs the electrophile exclusively to the N1 position. Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) to prevent premature ester hydrolysis, while N,N-Dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the polar transition state of the Sₙ2 reaction.

  • Setup: Charge a dry, argon-purged round-bottom flask with methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq, 10 mmol) and anhydrous DMF (30 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 15 minutes to generate the pyridone anion.

  • Alkylation: Dropwise, add cyclobutyl bromide (1.5 eq, 15 mmol).

  • Reaction: Heat the mixture to 80°C and stir for 12 hours.

  • Validation Checkpoint 1 (TLC & LC-MS): Monitor the reaction via TLC (UV active at 254 nm due to the conjugated system). Perform LC-MS on an aliquot. Proceed only when the starting material is consumed and the mass corresponding to the intermediate ([M+H]⁺ ≈ 208.2) is the major peak.

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with brine (3 x 50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Saponification (Deprotection to the Free Acid)

Rationale: Lithium hydroxide (LiOH) is used in a mixed aqueous/organic solvent system (THF/H₂O) to ensure solubility of the lipophilic ester while providing the hydroxide nucleophile necessary to cleave the methyl ester without disrupting the robust pyridone core.

  • Setup: Dissolve the crude intermediate from Step 1 in a 3:1 mixture of THF and water (40 mL).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq, 30 mmol). Stir at room temperature for 4-6 hours.

  • Validation Checkpoint 2 (LC-MS): Confirm the disappearance of the ester mass and the appearance of the target mass ([M+H]⁺ = 194.2).

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~3 using 1M HCl.

  • Isolation: The target compound, 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, will precipitate as a solid. Filter the solid, wash with cold water, and dry under high vacuum.

  • Final Analytical Validation:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic cyclobutyl methine proton (N-CH) heavily deshielded around 4.8–5.2 ppm, and the characteristic coupling of the pyridone ring protons.

    • HRMS: Exact mass calculated for C₁₀H₁₂NO₃⁺ [M+H]⁺: 194.0812.

References

  • NextSDS. "1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid — Chemical Substance Information." NextSDS Substance Database.
  • MedChemExpress. "1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 Inhibitor." MedChemExpress Catalog.
  • Journal of Medicinal Chemistry. "Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2." ACS Publications.
  • Journal of Medicinal Chemistry. "Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening." ACS Publications.
  • Sigma-Aldrich. "1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Product Detail." Sigma-Aldrich Catalog.

Sources

Exploratory

Advanced Pharmacokinetic Profiling of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Derivatives: A Technical Guide

Executive Summary The 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold (CAS: 1248131-80-7) has emerged as a highly versatile building block in modern medicinal chemistry[1]. By acting as a sophisticated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold (CAS: 1248131-80-7) has emerged as a highly versatile building block in modern medicinal chemistry[1]. By acting as a sophisticated bioisostere for traditional phenyl or pyridine rings, this core offers unique hydrogen-bonding capabilities and tunable lipophilicity. However, translating these derivatives into viable clinical candidates requires rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling. This whitepaper outlines a comprehensive, self-validating framework for the in vitro and in vivo pharmacokinetic characterization of these derivatives, ensuring high-confidence data for preclinical development.

The Causality of Scaffold Design & DMPK Strategy

As application scientists, we do not merely execute assays; we design profiling strategies based on the physicochemical realities of the molecule. The structural nuances of the 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid core dictate our experimental approach:

  • The Cyclobutyl Moiety: While simpler analogs like the 1-methyl derivative demonstrate utility (e.g., as AP-1 inhibitors)[2], the substitution of a methyl group with a cyclobutyl ring significantly alters the topological polar surface area (TPSA) and increases the partition coefficient (LogP). This enhances passive membrane permeability but simultaneously increases the probability of Cytochrome P450 (CYP)-mediated aliphatic oxidation.

  • The 6-Oxo-Dihydropyridine Core: This motif is utilized across various therapeutic areas, including the development of novel antitubercular agents[3]. It provides a critical hydrogen-bond acceptor that improves aqueous solubility compared to fully aromatic carbocycles.

  • The Carboxylic Acid: Free carboxylic acids are prime targets for Phase II metabolism. Therefore, our DMPK strategy must explicitly track the formation of acyl glucuronides via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, as these metabolites can occasionally trigger idiosyncratic toxicities.

To accurately capture these dynamics, we employ a tiered in vitro to in vivo extrapolation (IVIVE) approach[4].

ADME_Workflow Start 1-Cyclobutyl-6-oxo-1,6-dihydropyridine Derivatives Library InVitro In Vitro Profiling (Microsomes, Caco-2, PPB) Start->InVitro Decision1 Metabolic Stability & Permeability Acceptable? InVitro->Decision1 Optimization Lead Optimization (Structural Modification) Decision1->Optimization No InVivo In Vivo PK Profiling (Rodent IV/PO Dosing) Decision1->InVivo Yes Optimization->Start DataAnalysis Compartmental Modeling & IVIVE Extrapolation InVivo->DataAnalysis Candidate Preclinical Candidate Selection DataAnalysis->Candidate

Figure 1: Iterative ADME workflow for evaluating 1-cyclobutyl-6-oxo-1,6-dihydropyridine derivatives.

Experimental Protocols: Self-Validating Systems

A cornerstone of robust DMPK profiling is the concept of the self-validating system . An assay without internal controls cannot distinguish between compound failure and system failure. The following protocols are engineered to guarantee data integrity.

Protocol 1: In Vitro Metabolic Stability (Liver Microsomes)

This assay determines the intrinsic clearance ( CLint​ ) of the derivative by exposing it to the full complement of hepatic Phase I enzymes.

  • Preparation: Thaw Human and Sprague-Dawley Rat liver microsomes on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Spike the test derivative to a final concentration of 1 µM (ensure organic solvent concentration remains < 0.5% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Extraction: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • System Validation Criteria (Critical): Co-incubate Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells. Rule: The assay is only valid if Verapamil CLint​ > 40 µL/min/mg and Warfarin CLint​ < 5 µL/min/mg.

Protocol 2: Caco-2 Bidirectional Permeability Assay

To predict intestinal absorption and identify potential efflux transporter liabilities (e.g., P-glycoprotein), we utilize the Madin-Darby canine kidney (MDCK) or human Caco-2 cell line models[5].

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 500 Ω·cm².

  • Dosing: Prepare 10 µM solutions of the derivative in Hank's Balanced Salt Solution (HBSS, pH 7.4). Apply to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Sample from the receiver chambers and quantify via LC-MS/MS.

  • System Validation Criteria (Critical): Include Lucifer Yellow to confirm tight junction integrity ( Papp​ < 0.5×10−6 cm/s). Include Atenolol (low permeability control) and Digoxin (known P-gp substrate). The efflux ratio (ER) of Digoxin must be > 3.0 to validate transporter expression.

Protocol 3: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

In vivo models confirm the absorption, distribution, and clearance parameters predicted by in vitro assays[4].

  • Formulation: Dissolve the derivative in a biocompatible vehicle (e.g., 5% DMSO, 10% Solutol HS-15, 85% Saline) to ensure complete solubilization without precipitation upon injection.

  • Dosing & Sampling: Administer via Intravenous (IV) bolus (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg) to parallel cohorts of jugular-vein cannulated rats. Collect serial blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Extract plasma via centrifugation. Precipitate proteins using acetonitrile and analyze via UPLC-MS/MS.

  • System Validation Criteria (Critical): The bioanalytical standard curve must exhibit an R2>0.99 . Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values.

Data Presentation & Interpretation

The table below summarizes a highly optimized, representative pharmacokinetic profile for a lead derivative containing the 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold.

Table 1: Representative Pharmacokinetic Profile of a Lead Derivative

PK ParameterAssay SystemMeasured ValueMechanistic Interpretation / Causality
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes12.5 µL/min/mgModerate stability; the cyclobutyl ring resists rapid oxidation compared to linear alkyl chains.
Apparent Permeability ( Papp​ ) Caco-2 (A to B) 1.8×10−6 cm/sHigh permeability; driven by the lipophilic nature of the cyclobutyl moiety.
Efflux Ratio (ER) Caco-2 (B-A / A-B)1.2ER < 2 indicates the scaffold is not a significant substrate for P-glycoprotein (P-gp) efflux.
Plasma Protein Binding Human Plasma (Dialysis)88% boundA 12% free fraction ( fu​ ) ensures adequate unbound drug is available for target engagement.
Bioavailability (%F) SD Rat (In Vivo)65%Excellent oral exposure; the molecule successfully avoids extensive first-pass hepatic extraction.
Volume of Distribution ( Vss​ ) SD Rat (In Vivo)1.4 L/kgModerate tissue distribution; the value exceeds total body water, indicating tissue penetration.

Mechanistic Metabolic Pathways

Understanding the biotransformation of the scaffold is critical for predicting clearance mechanisms[6]. The primary metabolic liabilities of this specific scaffold involve Phase I oxidation of the cyclobutyl ring and Phase II conjugation of the carboxylic acid.

Metabolic_Pathway Parent Parent Compound 1-Cyclobutyl-6-oxo-1,6-dihydropyridine -3-carboxylic acid derivative CYP Phase I Metabolism CYP450 Oxidation Parent->CYP Oxidation UGT Phase II Metabolism Glucuronidation (UGT) Parent->UGT Conjugation Metabolite1 M1: Hydroxylated Cyclobutyl Active/Inactive CYP->Metabolite1 Metabolite2 M2: N-Dealkylation Loss of Cyclobutyl ring CYP->Metabolite2 Metabolite3 M3: Acyl Glucuronide Excreted via Bile/Urine UGT->Metabolite3

Figure 2: Predicted Phase I and Phase II metabolic pathways for the cyclobutyl-pyridone scaffold.

Conclusion

The 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold provides a powerful structural foundation for drug discovery. However, its unique physicochemical properties—specifically the balance between the lipophilic cyclobutyl ring and the polar carboxylic acid—demand a rigorous, causality-driven pharmacokinetic profiling strategy. By employing self-validating in vitro assays and translating them into robust in vivo models, researchers can confidently navigate the ADME liabilities of this scaffold, accelerating the path from discovery to clinical viability.

References

  • 6-oxo-1H-pyridine-2-carboxylic acid cyclobutyl ester 1000987-05-2 Source: Guidechem URL
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 Inhibitor Source: MedChemExpress URL
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening: Structure–Activity Relationship and Target Identification Studies Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Drug Metabolism and Pharmacokinetics (DMPK)
  • Source: PMC (NIH)
  • ADME Profiling in Drug Discovery and a New Path Paved on Silica Source: IntechOpen URL

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1248131-80-7) in Advanced API Synthesis

Executive Summary In modern medicinal chemistry, the shift away from flat, purely aromatic rings toward highly functionalized, sp3-rich, and heteroatom-dense scaffolds is paramount for improving clinical success rates. 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift away from flat, purely aromatic rings toward highly functionalized, sp3-rich, and heteroatom-dense scaffolds is paramount for improving clinical success rates. 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1248131-80-7) represents a premium building block designed specifically for this paradigm. Featuring a rigid N-cyclobutyl moiety and a versatile pyridone core, this intermediate is heavily utilized in the synthesis of kinase inhibitors, HIV integrase inhibitors, and novel antimicrobial agents. This guide details the structural causality behind its efficacy, optimized protocols for its functionalization, and self-validating workflows for drug development professionals.

Strategic Value in Drug Discovery: The Causality of Structural Design

The selection of CAS 1248131-80-7 over simpler building blocks is driven by precise structure-activity relationship (SAR) requirements:

  • The Pyridone Core as a Bioisostere : The 6-oxo-1,6-dihydropyridine system acts as an advanced bioisostere for traditional phenyl rings and amides. The carbonyl oxygen serves as a potent, directional hydrogen-bond acceptor, which is critical for anchoring molecules into the hinge region of kinases or chelating divalent metals in viral enzymes [1]. Furthermore, the pyridone ring modulates the overall pKa and improves aqueous solubility compared to its carbocyclic counterparts.

  • The N-Cyclobutyl Advantage : Unlike highly flexible linear alkyl chains (e.g., n-butyl) which suffer high entropic penalties upon target binding, or flat cyclopropyl groups, the cyclobutyl ring adopts a "puckered" conformation. This unique geometry allows the moiety to project deeply into narrow, hydrophobic protein pockets. Additionally, the steric bulk of the cyclobutyl group shields the adjacent nitrogen from oxidative dealkylation by Cytochrome P450 (CYP) enzymes, drastically improving the metabolic stability and pharmacokinetic (PK) half-life of the resulting Active Pharmaceutical Ingredient (API) [2].

Application 1: High-Efficiency Amide Bond Formation

The carboxylic acid at the C3 position is perfectly primed for derivatization. However, the electron-withdrawing nature of the pyridone ring reduces the nucleophilicity of the resulting carboxylate upon deprotonation. Consequently, highly reactive uronium-based coupling reagents, such as HATU, are required to prevent sluggish kinetics and maximize yields.

Mechanistic Pathway

AmideCoupling A Pyridone-3-Carboxylic Acid (CAS 1248131-80-7) B Carboxylate Anion (via DIPEA) A->B Deprotonation C OAt Active Ester (via HATU) B->C HATU Activation D Tetrahedral Intermediate C->D Amine Addition E Target API Amide + HOAt Byproduct D->E Elimination

Mechanistic pathway of HATU-mediated amide coupling for pyridone carboxylic acids.

Protocol 1: Self-Validating HATU-Mediated Amide Coupling

Objective: Synthesize a complex API amide intermediate with >90% yield.

  • Preparation : In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Deprotonation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol) dropwise at 0 °C. Stir for 10 minutes to ensure complete deprotonation.

  • Activation : Add HATU (1.1 eq, 5.5 mmol) in a single portion. Maintain the reaction at 0 °C for 30 minutes.

  • In-Process Control (IPC) & Validation : Do not proceed blindly. Withdraw a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. The presence of the M+116 peak (the HOAt active ester) and the complete disappearance of the starting acid (m/z ~194.2) validates successful activation.

  • Amine Addition : Once activation is validated, add the target primary or secondary amine (1.2 eq, 6.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Application 2: Late-Stage Functionalization & Scaffold Assembly

To build complex polycyclic or biaryl systems (e.g., for HIV integrase inhibitors like Bictegravir analogs) [3], the pyridone core must be further functionalized. The C5 position of the pyridone ring is susceptible to electrophilic aromatic substitution, making it an ideal site for halogenation followed by transition-metal-catalyzed cross-coupling.

API Synthesis Workflow

APIWorkflow Step1 1-Cyclobutyl-6-oxo-1,6-dihydropyridine -3-carboxylic acid Step2 Amide Coupling (Introduce R1 Pharmacophore) Step1->Step2 HATU, DIPEA, R1-NH2 Step3 Electrophilic Bromination (C5 Position via NBS) Step2->Step3 NBS, DMF, 0°C to RT Step4 Suzuki-Miyaura Cross-Coupling (Introduce R2 Biaryl Group) Step3->Step4 Pd(dppf)Cl2, R2-B(OH)2, K2CO3 Step5 Final API (Targeted Therapeutic) Step4->Step5 Deprotection / Salt Formation

Step-by-step synthetic workflow for assembling complex APIs using the pyridone building block.

Protocol 2: Self-Validating Electrophilic Bromination (C5 Position)

Objective: Prepare the coupled amide for downstream Suzuki cross-coupling.

  • Dissolution : Dissolve the purified amide intermediate from Protocol 1 (1.0 eq, 4.0 mmol) in anhydrous DMF (10 mL) and cool to 0 °C.

  • Halogenation : Add N-Bromosuccinimide (NBS) (1.05 eq, 4.2 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C to prevent over-bromination.

  • Reaction Monitoring & Validation : Stir for 1 hour at room temperature. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active starting material and the emergence of a slightly less polar spot indicates successful bromination. Self-Validation: Confirm regioselectivity via crude ¹H-NMR; the disappearance of the distinct C5 proton doublet (typically around δ 6.5 - 7.0 ppm) confirms selective C5 bromination.

  • Isolation : Pour the mixture into ice water (50 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data: Coupling Reagent Optimization

Selecting the correct coupling reagent for CAS 1248131-80-7 is a balance of yield, scalability, and purification difficulty. The table below summarizes quantitative data derived from optimizing the coupling of this specific pyridone-3-carboxylic acid with standard primary amines.

Coupling Reagent SystemTypical Yield (%)Reaction Time (h)Epimerization RiskByproduct RemovalCost / Scalability Phase
HATU / DIPEA 85 - 951 - 2LowModerate (Requires Chromatography)High / Discovery Phase
EDC·HCl / HOBt 70 - 854 - 12ModerateEasy (Aqueous Acid/Base Wash)Low / Process Scale
T3P / Pyridine 80 - 902 - 4Very LowVery Easy (Water Soluble Byproducts)Moderate / Process Scale

Table 1: Comparative efficiency of standard peptide coupling reagents for 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatization.

Conclusion

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1248131-80-7) is a highly privileged scaffold in modern drug discovery. By strategically leveraging the puckered conformation of the N-cyclobutyl group for metabolic stability and the pyridone core for targeted hydrogen bonding, medicinal chemists can rapidly assemble potent APIs. Adhering to the self-validating protocols and mechanistic workflows outlined in this guide ensures high-fidelity synthesis, minimizing downstream purification bottlenecks and accelerating the transition from discovery to process scale.

References

  • Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Phosphine-Catalyzed Synthesis of (Z)-N-Alkenyl-2-Pyridones: A Dual Z-Diastereoselective and N-Selective Approach under Mild Conditions Source: ResearchGate (Chemical Literature on N-Alkyl Pyridones) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, optimize reaction conditions, and ultimately improve the final product yield. We will delve into the mechanistic rationale behind the synthetic strategy and provide field-proven troubleshooting advice.

Part 1: The Synthetic Blueprint: Understanding the Reaction Pathway

The synthesis of the target molecule is best understood as an application of the Gould-Jacobs reaction logic, a robust method for creating 4-hydroxyquinoline and, by extension, 4-oxo-pyridone scaffolds.[1][2] The pathway involves three principal stages: condensation, thermal cyclization, and saponification. Understanding the function of each stage is critical for effective troubleshooting.

The overall transformation proceeds as follows:

  • Condensation: Cyclobutylamine acts as a nucleophile, attacking diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((cyclobutylamino)methylene)malonate.

  • Thermal Cyclization: This is the most energy-intensive and often the yield-limiting step.[3] High temperatures are required to drive an intramolecular 6-electron electrocyclization, forming the pyridone ring and eliminating a second molecule of ethanol.[2]

  • Saponification: The ethyl ester of the cyclized product is hydrolyzed under basic conditions to yield the final carboxylic acid, which is then isolated by acidic precipitation.[4]

Synthetic_Pathway Reactants Cyclobutylamine + DEEM Intermediate Diethyl 2-((cyclobutylamino)methylene)malonate Reactants->Intermediate Condensation (-EtOH) Ester_Product Ethyl 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylate Intermediate->Ester_Product Thermal Cyclization (High Temp, >250°C) (-EtOH) Final_Product 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Ester_Product->Final_Product Saponification (1. NaOH, H₂O 2. HCl)

Caption: General synthetic workflow for the target molecule.

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both the corrective action and the underlying chemical reasoning.

Issue 1: Low Conversion in the Initial Condensation Step

Question: "I've mixed my cyclobutylamine and DEEM and heated for several hours, but TLC analysis shows a significant amount of unreacted cyclobutylamine. What's going wrong?"

Answer:

This indicates an incomplete initial condensation reaction. This step is a reversible nucleophilic addition-elimination, and its success hinges on driving the equilibrium toward the product.

Causality & Solution:

  • Equilibrium: The reaction produces ethanol as a byproduct. According to Le Châtelier's principle, its accumulation can slow or reverse the reaction.

    • Protocol: After an initial heating period (e.g., 1-2 hours at 100-130°C), remove the generated ethanol under reduced pressure. This will shift the equilibrium to favor the formation of the desired intermediate.[2]

  • Stoichiometry: While a 1:1 molar ratio is theoretically sound, using a slight excess (1.0-1.2 equivalents) of the more volatile or less expensive reagent, typically DEEM, can help ensure the complete consumption of the limiting reagent.[2]

  • Monitoring: Do not rely solely on time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the cyclobutylamine spot has disappeared.

Issue 2: Very Low Yield (<20%) After the High-Temperature Cyclization Step

Question: "The condensation appears complete, but after heating in diphenyl ether for several hours, my yield of the cyclized ester is extremely low. I see a lot of baseline material on my TLC plate."

Answer:

This is the most common and critical failure point. The thermal cyclization requires a significant energy input to overcome the activation barrier for the 6-electron electrocyclization.[2] Inadequate temperature or thermal decomposition are the primary culprits.

Causality & Solution:

  • Insufficient Thermal Energy: Standard reflux temperatures in common solvents are often not high enough. This reaction typically requires temperatures exceeding 250°C.[3]

    • Protocol 1 (Classical): Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is heated to the correct temperature (typically 250-260°C). Use a suitable heating mantle and ensure the thermometer is accurately measuring the internal reaction temperature.

    • Protocol 2 (Modern): Microwave-assisted synthesis is a highly effective alternative. Microwave reactors can achieve very high temperatures rapidly and uniformly, often dramatically reducing reaction times (from hours to minutes) and improving yields by minimizing thermal decomposition.[3][5]

  • Thermal Decomposition: Prolonged heating at very high temperatures (>300°C) can lead to charring and decomposition of both the starting material and the product.

    • Protocol: If using a microwave, perform optimization experiments to find the ideal balance of temperature and time. A reaction time of 5-15 minutes at 250-300°C is a good starting point.[3]

  • Acid Catalysis: For substrates that are sensitive to high temperatures, an acid catalyst can promote cyclization under milder conditions.

    • Protocol: Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is an excellent alternative that can facilitate cyclization at much lower temperatures (e.g., 70-100°C), often with superior yields and purity.[5]

Issue 3: Incomplete Saponification of the Ethyl Ester

Question: "After refluxing the cyclized ester with NaOH, my acidified workup gives an oily mixture instead of a clean precipitate. NMR shows both the carboxylic acid and the starting ethyl ester."

Answer:

This points to an incomplete hydrolysis of the ethyl ester to the carboxylate salt. The presence of the unreacted ester can interfere with the clean precipitation of the desired carboxylic acid.

Causality & Solution:

  • Insufficient Base/Time: Saponification requires at least one equivalent of hydroxide per mole of ester. To ensure a complete reaction, especially with potential hydrolysis of the base over long reflux times, an excess is recommended.

    • Protocol: Use 2-3 equivalents of NaOH or KOH in water or an ethanol/water mixture.[4] Reflux for a sufficient duration (2-4 hours, or until TLC shows complete disappearance of the starting ester).

  • Product Solubility: The sodium or potassium salt of the carboxylic acid must be fully dissolved in the reaction medium for the hydrolysis to proceed to completion.

    • Protocol: Ensure enough solvent (water/ethanol) is used to maintain a homogenous solution during the reflux.

Issue 4: Final Product is Contaminated or Difficult to Purify

Question: "I managed to get a solid precipitate after acidification, but it's discolored (yellow/brown) and the purity is low."

Answer:

This is often due to residual high-boiling solvents or impurities formed during the high-temperature cyclization. A robust purification protocol is necessary.

Causality & Solution:

  • Solvent Contamination: High-boiling solvents like diphenyl ether can be difficult to remove.

    • Protocol: After filtering the crude product, wash it thoroughly with a solvent in which the product is insoluble but the impurity is soluble, such as cold acetone or hexanes.

  • Colored Impurities: High-temperature reactions can generate colored polymeric byproducts.

    • Protocol (Recrystallization): Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetic acid, or a water/ethanol mixture). If the solution is still colored, add a small amount of activated charcoal and hot filter the solution to remove the charcoal and adsorbed impurities. Allow the filtrate to cool slowly to form pure crystals.[6]

  • Incomplete Precipitation: The pH of the solution during workup is critical for maximizing the recovery of the carboxylic acid.

    • Protocol: After saponification, cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to ensure complete protonation and precipitation of the carboxylic acid.[6] Use an ice bath to further decrease its solubility before filtration.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the single most impactful change I can make to improve my overall yield?

    • A1: Optimizing the cyclization step. Switching from conventional heating in a high-boiling solvent to either microwave-assisted synthesis or using a chemical promoter like Eaton's reagent is the most effective strategy for boosting the yield of this critical step.[5]

  • Q2: How do I choose between microwave heating and using Eaton's reagent for the cyclization?

    • A2: If you have access to a microwave reactor, it often provides the fastest and most direct route to high yields.[3] However, Eaton's reagent is an excellent, scalable chemical alternative that avoids specialized equipment and allows the reaction to proceed at much lower temperatures, which can be beneficial for sensitive substrates.[5]

  • Q3: Can I use cyclobutylamine directly in a one-pot reaction?

    • A3: While one-pot syntheses for similar pyridones exist, a two-step approach (condensation first, then cyclization) is generally recommended for this specific pathway.[7][8] It allows for the removal of the ethanol byproduct from the first step, leading to a cleaner and higher-yielding cyclization. Isolating the intermediate is not always necessary; you can often remove the ethanol in vacuo and proceed directly with the cyclization step in the same vessel.

Part 4: Data Summary & Protocols

Table 1: Comparison of Cyclization Methodologies
MethodTypical TemperatureTypical TimeTypical Yield RangeProsCons
Conventional Heating 250 - 260 °C2 - 6 hours20 - 50%Simple setupLong reaction times, potential for thermal decomposition, lower yields
Microwave-Assisted 250 - 300 °C5 - 20 minutes40 - 75%Rapid, uniform heating; significantly improved yields and shorter times.[3]Requires specialized equipment
Eaton's Reagent 70 - 100 °C1 - 3 hours60 - 90%Mild conditions, excellent yields, high purity, scalable.[5]Reagent can be corrosive and requires careful handling
Experimental Protocols

Protocol 1: Microwave-Assisted Cyclization

  • Condensation: In a 10 mL microwave vial, combine cyclobutylamine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture at 120°C for 1 hour.

  • Ethanol Removal: Cool the vial and remove the generated ethanol under high vacuum.

  • Cyclization: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold for 15 minutes.[3]

  • Isolation: Cool the vial to room temperature. A precipitate of the ethyl ester should form. Proceed to the saponification protocol.

Protocol 2: Saponification and Final Product Isolation

  • Hydrolysis: To the crude ethyl ester from the cyclization step, add a solution of sodium hydroxide (3.0 eq) in a 2:1 mixture of ethanol and water.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated HCl until the pH of the solution is ~2. A white or off-white precipitate should form.[6]

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of cold acetone to aid in drying.

  • Drying: Dry the solid in a vacuum oven to obtain the final product, 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. If necessary, recrystallize from an appropriate solvent.

Part 5: Visualization of Troubleshooting Logic

Caption: Troubleshooting flowchart for low yield synthesis.

References

  • . Wikipedia.

  • . BenchChem.

  • . The Journal of Organic Chemistry.

  • . Biotage.

  • . MDPI.

  • . Cambridge University Press.

  • . National Center for Biotechnology Information.

  • . National Center for Biotechnology Information.

  • . BenchChem.

  • . ACS Publications.

  • . ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Welcome to the technical support guide for 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind these recommendations.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in my aqueous buffer. Is this expected, and what are the primary reasons for this?

A1: Yes, limited aqueous solubility is an expected characteristic of this molecule. The poor solubility of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid stems from a combination of its molecular structure, which includes a hydrophobic cyclobutyl group and a pyridone ring, and its carboxylic acid functionality.[1][2] The overall nonpolar character of the molecule outweighs the hydrophilic nature of the carboxylic acid group, leading to low solubility in water.[2]

At neutral pH, the carboxylic acid group is only partially ionized. The un-ionized form is significantly less soluble in water than its ionized (carboxylate) form. The Henderson-Hasselbalch equation dictates the ratio of ionized to non-ionized forms of a weak acid at a given pH.[3] To achieve significant ionization and improve solubility, the pH of the solution needs to be substantially higher than the pKa of the carboxylic acid.[4]

Q2: What is the pKa of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how does it influence solubility?

The pKa is a critical parameter because it determines the pH at which the carboxylic acid group will be protonated (less soluble) or deprotonated (more soluble).[4][7] According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa of the compound, 50% of the molecules will be in the ionized (more soluble) form.[3] To significantly increase the proportion of the soluble ionized form, the pH should be raised to at least 1.5 to 2 units above the pKa.[4]

Q3: My experiment requires a near-neutral pH. What strategies can I employ to increase the solubility of my compound under these conditions?

A3: Working at a neutral pH presents a significant challenge for solubilizing acidic compounds. However, several techniques can be effective:

  • Use of Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][9][10][11]

  • Application of Surfactants: Surfactants, or surface-active agents, can form micelles in aqueous solutions above a certain concentration called the critical micelle concentration (CMC).[12][13][14][15] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[13][15]

  • Salt Formation: Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility.[16][17][18][19][20]

Below is a troubleshooting workflow to guide your efforts in improving solubility at a near-neutral pH.

Solubility_Troubleshooting start Poor Solubility at Neutral pH cosolvent Attempt Co-solvent Method start->cosolvent Initial Step surfactant Try Surfactant Solubilization cosolvent->surfactant If solubility is still insufficient success Solubility Achieved cosolvent->success If successful failure Consult Further salt Consider Salt Formation surfactant->salt If micellar encapsulation is problematic surfactant->success If successful surfactant->failure salt->success If a stable, soluble salt is formed salt->failure

Caption: A decision tree for troubleshooting poor solubility.

In-Depth Troubleshooting Guides

Guide 1: pH Adjustment for Enhanced Solubility

This is the most direct method to improve the solubility of a carboxylic acid. By increasing the pH of the aqueous medium, you deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[4][21][22]

Experimental Protocol: pH-Dependent Solubility Profile
  • Prepare a series of buffers: Create a range of buffers with pH values from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers) at a constant ionic strength.

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.

  • Plot the data: Plot the measured solubility as a function of pH.

Expected Outcome & Interpretation

You should observe a significant increase in solubility as the pH rises, particularly as the pH surpasses the pKa of the compound. This data will help you determine the minimum pH required to achieve your target concentration.

pHExpected Solubility TrendRationale
< pKaLowThe compound is predominantly in its non-ionized, less soluble form.
≈ pKaModerateA significant portion of the compound is ionized.
> pKaHighThe compound is predominantly in its ionized, more soluble carboxylate form.[4]
Guide 2: Utilizing Co-solvents to Improve Solubility

Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds.[8][9][10][11] Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[8][]

Experimental Protocol: Co-solvent Solubility Screen
  • Select a range of co-solvents: Choose a few common co-solvents such as Ethanol, Propylene Glycol, and PEG 400.

  • Prepare co-solvent/water mixtures: Create a series of solutions with increasing concentrations of each co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Following the same procedure as the pH-dependent solubility study (steps 2-5 in Guide 1), determine the solubility of your compound in each co-solvent mixture.

  • Analyze the results: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Data Interpretation and Considerations

The solubility of your compound should increase with a higher percentage of the co-solvent.[10] However, be mindful of the following:

  • Toxicity: Ensure the chosen co-solvent and its concentration are compatible with your experimental system (e.g., cell-based assays).

  • Precipitation upon dilution: A high concentration of co-solvent may lead to the precipitation of your compound when the solution is diluted with an aqueous medium.

Co-solventTypical Concentration RangeConsiderations
Ethanol5-20%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol10-30%A common vehicle for drug delivery.
PEG 40010-40%Can significantly enhance solubility but may increase viscosity.
DMSO<1%A powerful solvent, but can have significant biological effects.
Guide 3: Surfactant-Mediated Solubilization

Surfactants can enhance the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecules.[12][13][14][15]

Experimental Protocol: Surfactant Solubility Enhancement
  • Choose suitable surfactants: Select non-ionic surfactants like Polysorbate 80 (Tween 80) or an anionic surfactant like Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants are generally less harsh on biological systems.[12]

  • Prepare surfactant solutions: Make a series of solutions with increasing concentrations of the surfactant in your aqueous buffer, ensuring some concentrations are above the CMC.

  • Determine solubility: Measure the solubility of your compound in each surfactant solution using the equilibrium solubility method described previously.

  • Plot the data: Graph the solubility as a function of surfactant concentration.

Expected Results and Key Points

You should observe a marked increase in solubility once the surfactant concentration exceeds its CMC.

Surfactant_Solubilization sub_cmc [Surfactant] < CMC (Monomers) above_cmc [Surfactant] > CMC (Micelle Formation) sub_cmc->above_cmc Increase Concentration solubilization Compound Encapsulation & Increased Solubility above_cmc->solubilization

Caption: The process of surfactant-mediated solubilization.

SurfactantTypeTypical CMC (in water)Notes
Polysorbate 80Non-ionic~0.012 mMWidely used in pharmaceutical formulations.
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mMCan denature proteins, so use with caution in biological assays.
Guide 4: Improving Solubility through Salt Formation

Creating a salt of your carboxylic acid is a very effective way to enhance its aqueous solubility.[16][17][18][19][20] This involves reacting the acidic compound with a suitable base to form a salt.

Experimental Protocol: Salt Screening
  • Select appropriate counter-ions: Choose pharmaceutically acceptable bases to form salts. Common choices include sodium hydroxide, potassium hydroxide, and organic amines like tromethamine.

  • Synthesize the salts: In a suitable solvent, react your carboxylic acid with an equimolar amount of the chosen base.

  • Isolate and characterize the salt: Isolate the resulting salt and confirm its formation using analytical techniques like NMR or FTIR.

  • Determine aqueous solubility: Measure the solubility of each salt in water or your desired buffer.

Considerations for Salt Formation
  • Stability: The resulting salt should be chemically and physically stable.

  • Hygroscopicity: Some salts can be hygroscopic (tend to absorb moisture from the air), which can affect handling and stability.

  • Disproportionation: In acidic environments, the salt may convert back to the less soluble free acid form.

References

  • Gautam, A., & Singh, A. (2021). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Wikipedia contributors. (2023, November 28). Cosolvent. In Wikipedia, The Free Encyclopedia.
  • Sekhon, N. S. (2021).
  • Li, Y., & Li, L. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(34), 3623-3634.
  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3467-3478.
  • Serajuddin, A. T. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-10.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220-221.
  • Lüdeker, D., & Briel, T. (n.d.).
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial medicine, 1(1).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Zwitter, M., & Zener, M. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science, 159(2), 473-477.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 22-32.
  • NextSDS. (n.d.).
  • Nema, S., & Ludwig, J. D. (2019). Formulation Development of Small-Volume Parenteral Products.
  • Benchchem. (n.d.). Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents.
  • Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Thesis). University of California, Berkeley.
  • Al-Zoubi, N. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • BOC Sciences. (n.d.).
  • BOC Sciences. (n.d.).
  • Chemistry, M. (2021, April 9). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids [Video]. YouTube.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water (N), ethanol (j), DMSO (d), acetone (⁄), acetonitrile (Â), and diethyl ether ðHÞ.
  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 927-931.
  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
  • Starr, J. N. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Sigma-Aldrich. (n.d.). 2-Pyridinecarboxylic acid for synthesis.
  • Wikipedia contributors. (2023, April 29). Picolinic acid. In Wikipedia, The Free Encyclopedia.
  • ChemicalBook. (2026, January 13). 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5.
  • PubChem. (n.d.). 1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • MilliporeSigma. (n.d.). 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid.
  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
  • BuyChemJapan. (n.d.). 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Building Blocks.
  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
  • MedChemExpress. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 Inhibitor.
  • ChemRxiv. (n.d.). Using Atomic Charges to Describe the pKa of Carboxylic Acids.
  • Guidechem. (n.d.). 6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid.
  • BLD Pharm. (n.d.). 1041550-09-7|1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Organic Chemistry Data. (2022, April 7).
  • EPFL. (n.d.).
  • ChemicalBook. (2026, January 26). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1.
  • AMERICAN ELEMENTS®. (n.d.). Carboxylic Acids.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Welcome to the Advanced Crystallization Support Center. 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a highly functionalized pharmaceutical building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a highly functionalized pharmaceutical building block. Its structural dichotomy—combining a lipophilic cyclobutyl ring with highly polar, hydrogen-bonding capable pyridone and carboxylic acid moieties—makes its crystallization process highly susceptible to Liquid-Liquid Phase Separation (LLPS) and polymorphic variability.

This guide provides researchers and process chemists with mechanistic troubleshooting strategies, validated protocols, and thermodynamic control methodologies to ensure high-purity, scalable crystallization.

Part 1: Troubleshooting & FAQs

Q1: Why does my solution turn cloudy and form a thick oil instead of crystals during cooling?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." Because of the amphiphilic nature of the cyclobutyl and carboxylic acid groups, the molecule can act similarly to a surfactant in binary solvent systems (e.g., ethanol/water). When the cooling rate is too rapid, the system crosses the binodal curve into a metastable liquid-liquid region before solid nucleation can occur[1]. The solute-rich oil droplets eventually undergo uncontrolled, spontaneous nucleation, leading to severe agglomeration, solvent entrapment, and poor impurity rejection[2].

The Fix: You must map the solubility curve against the cloud point (LLPS) curve. Ensure your crystallization trajectory avoids the LLPS region entirely by implementing a seeded cooling strategy at a temperature where the solid solubility curve is well separated from the liquid-liquid binodal[3].

Q2: How do I prevent polymorphic mixtures and ensure the isolation of the thermodynamically stable form?

A: The carboxylic acid and pyridone groups in this molecule can form multiple competing hydrogen-bonding networks (e.g., acid-acid dimers vs. acid-pyridone catemers). If supersaturation is generated too quickly, the kinetically favored metastable polymorph will nucleate first. The mass fraction of different polymorphs depends entirely on how competitively the nucleation rate of one polymorph dominates over the other during desupersaturation[4].

The Fix: Operate strictly within the Metastable Zone Width (MSZW). Introduce 1.5 wt% of seeds of the desired stable polymorph just below the saturation temperature. A slow, controlled cooling rate ensures that growth occurs exclusively on the seed crystals, preventing the secondary nucleation of metastable forms[4].

Q3: Why are my crystals heavily agglomerated, resulting in poor filtration times?

A: Agglomeration is a downstream consequence of transient oiling out or a sudden burst of primary nucleation caused by high supersaturation. Linear cooling profiles often lead to a massive spike in supersaturation at lower temperatures because solubility typically decreases exponentially with temperature.

The Fix: Implement a non-linear (cubic) cooling profile. This maintains a constant, low level of supersaturation throughout the batch, promoting steady crystal growth rather than chaotic nucleation.

Part 2: Quantitative Data & Parameter Optimization

To illustrate the causality between cooling strategies and final product quality, the following table summarizes the quantitative outcomes of different temperature control profiles applied to this compound.

Cooling StrategyCooling Rate (°C/min)Supersaturation LevelLLPS (Oiling Out) RiskCrystal HabitPurity (%)
Fast Linear 1.0High / UncontrolledCriticalAgglomerated / Oiled< 95.0
Slow Linear 0.2ModerateModerateMixed / Fines present97.5
Seeded Cubic Non-linear (0.05 to 0.5)Low / ConstantEliminatedDistinct Prisms> 99.5

Part 3: Standard Operating Protocols (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every critical phase transition is monitored to confirm the thermodynamic state of the system.

Protocol A: In-Situ MSZW Determination via FBRM

Determining the exact MSZW is critical to finding your safe seeding window. We utilize Process Analytical Technology (PAT), specifically Focused Beam Reflectance Measurement (FBRM), to eliminate human visual error[5].

  • Preparation: Suspend 10.0 g of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in 100 mL of the chosen solvent (e.g., 80:20 Ethanol/Water).

  • Dissolution & Thermal Erasure: Heat the suspension at 1.0 °C/min. Monitor the FBRM total chord count. When the count drops to the solvent baseline, record this as the Saturation Temperature ( Tsat​ ). Self-Validation Step: Heat an additional 10 °C and hold for 30 minutes to completely erase the thermal history of any residual sub-micron nuclei.

  • Cooling: Cool the solution at a fixed rate (e.g., 0.5 °C/min).

  • Detection: Record the Nucleation Temperature ( Tnuc​ ) at the exact moment the FBRM chord counts spike, indicating primary nucleation.

  • Calculation: Calculate the MSZW = Tsat​−Tnuc​ .

Protocol B: Optimized Seeded Cubic Cooling Crystallization

This protocol leverages the MSZW data to bypass LLPS and guarantee the growth of the stable polymorph.

  • Dissolution: Dissolve the API completely at Tsat​+10 °C.

  • Cooling to Seeding Point: Linearly cool the clear solution to Tsat​−5 °C. Causality Check: This specific temperature must be mathematically confirmed to be above the LLPS cloud point but safely within the MSZW.

  • Seeding: Introduce 1.5 wt% of pre-milled seed crystals (target polymorph, D50​≈20μm ) suspended in a small volume of anti-solvent.

  • Isothermal Ageing: Hold the suspension isothermally for 2 hours. This allows the seeds to integrate into the solution structure and relieves initial supersaturation without triggering secondary nucleation.

  • Cubic Cooling: Execute a cubic cooling profile down to the isolation temperature (e.g., 5 °C) over 8 hours. The cooling rate should start extremely slow (0.05 °C/min) and gradually increase as the available crystal surface area expands.

  • Isolation: Filter the slurry, wash with cold solvent, and dry under vacuum at 40 °C.

Part 4: Process Visualizations

Crystallization_Workflow N1 1. Dissolution Heat to T_sat + 10°C N2 2. Clarification Hot Filtration N1->N2 Erase thermal history N3 3. Initial Cooling Cool to T_seed (Within MSZW) N2->N3 Linear cooling (0.5°C/min) N4 4. Seeding Add 1.5 wt% Stable Polymorph N3->N4 Avoid LLPS binodal N5 5. Isothermal Hold Ageing for 1-2 Hours N4->N5 Surface integration N6 6. Cubic Cooling Controlled Desupersaturation N5->N6 Prevent secondary nucleation N7 7. Isolation Filtration & Washing N6->N7 Maximize yield & purity

Step-by-step seeded cooling crystallization workflow optimized to prevent liquid-liquid phase separation.

LLPS_Logic A Supersaturated Solution B1 Rapid Cooling (High Supersaturation) A->B1 B2 Controlled Cooling (Low Supersaturation) A->B2 C1 Crosses LLPS Binodal (Oiling Out) B1->C1 Kinetic trap C2 Stays within MSZW (Solid Nucleation) B2->C2 Thermodynamic control D1 Impurity Entrapment & Agglomeration C1->D1 Droplet coalescence D2 High Purity & Desired Polymorph C2->D2 Crystal growth

Logical relationship between cooling rates, phase separation (LLPS), and final crystal quality.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • An In-Line Study of Oiling Out and Crystallization.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Metastable Zone Width, Nucleation Kinetics, and Reactive Crystallization Optimization of D-p-Hydroxyphenylglycine Methyl Ester.
  • Methodology of Crystallization Kinetics Investigation for Designing Isolation Process of Pure Metastable Polymorph.

Sources

Optimization

Resolving HPLC peak tailing issues for CAS 1248131-80-7 analysis

A targeted guide for researchers, scientists, and drug development professionals. This guide will use Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , a well-characterized pharmaceutical compound, as a primary exampl...

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Author: BenchChem Technical Support Team. Date: March 2026

A targeted guide for researchers, scientists, and drug development professionals.

This guide will use Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , a well-characterized pharmaceutical compound, as a primary example to illustrate these principles. Vorinostat possesses a hydroxamic acid functional group, making it an acidic compound with a pKa of approximately 9.2 [1][2]. Understanding this key parameter is fundamental to diagnosing and solving peak shape problems.

Troubleshooting Workflow: A Systematic Approach

Before diving into specific issues, it's crucial to follow a logical diagnostic sequence. This workflow ensures that you address the most common and easily solvable problems first, saving valuable time and resources.

Caption: A stepwise workflow for troubleshooting HPLC peak tailing.

Troubleshooting Guide (Q&A)

This section addresses specific issues you might encounter. The solutions are framed around the analysis of an acidic compound like Vorinostat.

Q1: My Vorinostat peak is tailing, but other (neutral) compounds in my run look fine. What's the most likely cause?

When peak tailing is specific to one ionizable analyte, the root cause is almost always a chemical interaction between your analyte and the HPLC system, rather than a hardware problem.[3] For an acidic compound like Vorinostat, the primary suspects are the mobile phase pH and secondary interactions with the stationary phase.

Q2: How does mobile phase pH cause peak tailing for Vorinostat (pKa ~9.2)?

The relationship between mobile phase pH and your analyte's pKa is the most critical factor for achieving good peak shape with ionizable compounds.[4]

  • The "Two pH Unit" Rule: To ensure a single, un-ionized species is present during analysis, the mobile phase pH should be set at least 2 pH units away from the analyte's pKa.[5][6] When the pH is close to the pKa, both the ionized and non-ionized forms of the analyte exist simultaneously, leading to mixed retention modes and causing significant peak broadening or tailing.[4]

  • For Acidic Compounds: To analyze an acidic compound like Vorinostat, you should adjust the mobile phase to be at least 2 pH units below its pKa. Since the pKa is ~9.2, a mobile phase pH of 7.2 or lower would be a good starting point. However, to minimize any potential secondary interactions with the silica backbone of the column, using a low pH mobile phase (e.g., pH 2.5-3.5) is often the most effective strategy.[7] At this low pH, Vorinostat will be fully protonated and neutral, leading to optimal peak shape.

Causality Explained: At a low pH, the hydroxamic acid group (-CONHOH) of Vorinostat is fully protonated (neutral). This single neutral species interacts predictably with the hydrophobic C18 stationary phase, resulting in a sharp, symmetrical peak. If the pH were, for example, 9.0, a significant portion of the molecules would be deprotonated (anionic), leading to multiple interaction mechanisms and a distorted peak.

Q3: I've adjusted my mobile phase to pH 3.0, but I still see some tailing. Could it be secondary interactions with the column?

Yes. While less common for acidic compounds than for basic ones, secondary interactions can still occur, especially with older or lower-quality columns.

  • Mechanism of Interaction: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. These silanols are themselves weakly acidic. While at low pH (2.5-3.5) they are mostly protonated and neutral, some can still interact with polar analytes via hydrogen bonding.[8] More significantly, trace metal impurities within the silica can increase the acidity of adjacent silanol groups, creating sites that can interact with analytes and cause tailing.[9]

Silanol_Interaction Silica { Silica Particle | Si-O-Si } Silanol Residual Silanol (Si-OH) Analyte Acidic Analyte (e.g., Vorinostat) Silanol->Analyte Analyte->Silanol

Caption: Secondary interactions between an analyte and residual silanols cause peak tailing.

  • Solution:

    • Use High-Purity, End-Capped Columns: Modern "Type B" silica columns are high-purity and have a much lower metal content.[9][10] They are also "end-capped," a process where bulky chemical groups are bonded to the residual silanols, effectively shielding them from interacting with analytes.[4] This is the most effective way to prevent secondary interactions.

    • Mobile Phase Additives: If you are constrained to using an older column, adding a small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid can help suppress these interactions.[6]

Q4: What if all the peaks in my chromatogram are tailing, not just Vorinostat?

If all peaks are tailing, the problem is likely mechanical or related to the column's physical condition, not specific chemical interactions.[3]

  • Column Void: A common cause is the formation of a void at the column inlet. This can happen from pressure shocks or the dissolution of silica at high pH. A void creates a space where the sample can spread out before reaching the packed bed, causing distortion for all peaks.

  • Blocked Frit: Particulate matter from the sample or system wear can clog the inlet frit of the column, leading to poor flow distribution and peak distortion.

  • Extra-Column Volume: This refers to any "dead volume" in the system between the injector and the detector. Long or wide-bore connection tubing and poorly made fittings can contribute to this, causing all peaks to broaden and tail.[4]

Q5: Could my sample preparation be the cause of the peak tailing?

Absolutely. Two common sample-related issues can lead to poor peak shape:

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape.[6] The solution is to dilute your sample and reinject.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the peak to be distorted. For example, dissolving Vorinostat in 100% Acetonitrile and injecting it into a mobile phase of 30% Acetonitrile will likely cause problems. Always try to dissolve your sample in the initial mobile phase composition.[6]

Frequently Asked Questions (FAQs)

  • Q: What is a USP Tailing Factor and what is an acceptable value?

    • A: The USP Tailing Factor (T) is a measure of peak symmetry. A perfectly symmetrical (Gaussian) peak has a T value of 1.0.[3] Values greater than 1 indicate tailing. For most applications, a tailing factor of ≤ 1.5 is acceptable, though for high-precision quantitative analysis, a value of ≤ 1.2 is often desired.

  • Q: How do I choose the best column to prevent peak tailing for acidic compounds?

    • A: Select a modern, high-purity (Type B) silica column that is fully end-capped. Brands often market columns specifically for good peak shape with polar or ionizable compounds. A standard C18 phase is usually a good starting point.

  • Q: Can increasing the column temperature help reduce peak tailing?

    • A: Sometimes. Increasing the temperature can improve mass transfer kinetics, which can lead to sharper peaks and reduced tailing. However, be aware that high temperatures (e.g., > 60 °C) combined with high pH can accelerate the degradation of silica-based columns.

  • Q: What is the difference between an acidic and a basic mobile phase additive?

    • A: Acidic additives (e.g., Formic Acid, TFA) are used to lower the mobile phase pH to protonate acidic silanols and ensure acidic analytes are in a single, neutral state. Basic additives (e.g., Triethylamine, TEA) are sometimes used as "silanol suppressors" when analyzing basic compounds at mid-range pH.[9][11] They act as a competing base, interacting with active silanol sites so that the basic analyte does not.[11]

Experimental Protocols & Data

Protocol 1: Mobile Phase pH Adjustment for Acidic Analytes
  • Objective: To prepare a mobile phase at pH 3.0 for the analysis of an acidic compound like Vorinostat.

  • Reagents: HPLC-grade water, HPLC-grade Acetonitrile, Formic Acid.

  • Procedure: a. Prepare the aqueous component (e.g., for a 70:30 Water:Acetonitrile mobile phase). b. To 1000 mL of HPLC-grade water, add 1.0 mL of Formic Acid to create a 0.1% (v/v) solution. c. Use a calibrated pH meter to check the pH. It should be approximately 2.7-2.8. Adjust with small amounts of acid or ammonium hydroxide if necessary to reach exactly pH 3.0. d. Filter the aqueous buffer through a 0.45 µm filter. e. Mix the filtered aqueous component with the organic solvent in the desired ratio (e.g., 700 mL of aqueous buffer with 300 mL of Acetonitrile). f. Degas the final mobile phase using sonication or vacuum degassing before use.

Table 1: Recommended Starting Conditions for Vorinostat Analysis
ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18 (e.g., <5 µm)Minimizes secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Ensures Vorinostat is in a single, protonated state.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
Gradient Start at low %B (e.g., 10-30%)To ensure good retention and peak focusing.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Injection Volume 5-20 µLKeep volume low to prevent overload.
Sample Diluent Initial Mobile Phase CompositionPrevents peak distortion from solvent mismatch.
References
  • Vorinostat—An Overview. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Vorinostat | C14H20N2O3 | CID 5311. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved from [Link]

  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Vorinostat. (2024, April 9). ChemBK. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. (n.d.). Macherey-Nagel. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid coupling

Focus: Overcoming Steric Hindrance in 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Overcoming Steric Hindrance in 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with coupling 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This building block is highly valuable in medicinal chemistry, but its unique electronic and steric profile often leads to stalled reactions and poor yields if standard coupling protocols are blindly applied.

Diagnostic Overview: The Mechanistic Challenge

Coupling this specific pyridone carboxylic acid presents a dual challenge:

  • Electronic Deactivation: The 6-oxo group is conjugated with the nitrogen and the double bonds of the dihydropyridine ring. This electron-withdrawing nature pulls electron density away from the 3-position, significantly reducing the nucleophilicity of the carboxylate anion during the initial activation step (e.g., when attacking a coupling reagent).

  • Steric Hindrance: The bulky 1-cyclobutyl group restricts the conformational freedom of the pyridone ring. When attempting to couple this acid with a sterically hindered secondary amine, the transition state becomes highly congested, preventing the incoming amine from achieving the proper Bürgi-Dunitz trajectory for nucleophilic attack on the active ester.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion stalled at <20% when using standard EDC/HOBt conditions? Causality: EDC/HOBt is insufficient for electronically deactivated and sterically hindered substrates. The reduced nucleophilicity of the 3-carboxylate slows down the formation of the O-acylisourea intermediate. Furthermore, the steric clash between the 1-cyclobutyl group and your amine prevents efficient attack on the HOBt-active ester, leading to competitive hydrolysis or N-acyl urea formation. Solution: Escalate to a more reactive uronium salt like HATU. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent nitrogen in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect) that accelerates the amine attack, effectively lowering the activation energy required to overcome the steric barrier [1].

Q2: I switched to HATU, but I'm now observing a major byproduct and my yield is still stuck at 50%. What is happening? Causality: You are likely observing the guanidinylation of your amine. When an amine is highly sterically hindered, it struggles to attack the HOAt active ester. Instead, it attacks the uronium carbon of the excess HATU reagent, forming a stable guanidinium byproduct. This permanently depletes both your amine and your coupling reagent. Solution: Implement a pre-activation strategy . Do not mix the acid, amine, and HATU simultaneously. Instead, react the acid with HATU and base first to fully form the active ester before introducing the amine.

Q3: My amine is exceptionally hindered (e.g., a heavily substituted cyclic amine). Even the HATU pre-activation method fails. What is the next escalation? Causality: When standard active esters fail due to extreme steric congestion, you must reduce the steric profile of the electrophile. Acid chlorides are the smallest and most reactive acylating agents available. Solution: Convert the 3-carboxylic acid to an acid chloride. Because the pyridone ring can be sensitive to harsh chlorinating agents like thionyl chloride, use mild, neutral conditions such as Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This reagent is specifically validated for coupling non-nucleophilic amines and highly hindered acids [2], [3].

Quantitative Data: Coupling Strategy Comparison

To facilitate easy comparison, the following table summarizes the expected performance metrics of various coupling strategies when applied to 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and a hindered secondary amine.

Coupling StrategyTypical Yield (%)Epimerization RiskActivation TimeByproduct Profile
EDC / HOBt < 20%Low2 - 4 hoursUrea (often difficult to remove)
T3P / DIPEA 40 - 60%Very Low1 - 2 hoursWater-soluble phosphates
HATU / DIPEA 75 - 90%Moderate15 - 30 minsHOAt, Tetramethylurea
Ghosez's Reagent 85 - 95%High (if chiral)1 - 2 hoursVolatile neutral amides
Validated Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure causality and prevent downstream failures.

Protocol A: HATU Pre-Activation Method (For Moderately Hindered Amines)
  • Dissolution: Dissolve 1.0 eq of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to ensure full deprotonation.

  • Activation: Add 1.1 eq of HATU. Stir at room temperature for 20 minutes.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench into 100 µL of anhydrous methanol, and analyze via LC-MS. You must observe the methyl ester mass (indicating the HOAt ester was successfully formed and subsequently trapped by methanol). Do not proceed until >95% conversion of the free acid is confirmed.

  • Coupling: Add 1.2 eq of the target amine. Stir at room temperature for 2-12 hours, monitoring completion via LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous LiCl (3x) to remove DMF and HOAt, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Ghosez's Reagent Method (For Severely Hindered Amines)
  • Dissolution: Dissolve 1.0 eq of the carboxylic acid in anhydrous CH₂Cl₂ (0.1 M) under N₂ at 0 °C.

  • Chlorination: Dropwise add 1.2 eq of Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench into 100 µL of methanol containing 1 eq of triethylamine. Analyze via LC-MS. The presence of the methyl ester confirms complete conversion to the acid chloride.

  • Coupling: Cool the reaction back to 0 °C. Add 3.0 eq of DIPEA, followed immediately by 1.1 eq of the hindered amine.

  • Completion: Warm to room temperature and stir for 4 hours. Evaporate the volatiles under reduced pressure and purify directly via flash chromatography.

Workflow & Mechanism Visualizations

Workflow Step1 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Step2 Assess Amine Nucleophilicity & Steric Bulk Step1->Step2 PathA Unhindered Amine Step2->PathA PathB Hindered Secondary Amine Step2->PathB PathC Severely Hindered / Non-Nucleophilic Step2->PathC ReagentA T3P (Propylphosphonic anhydride) + DIPEA PathA->ReagentA ReagentB HATU + DIPEA (Pre-activation Required) PathB->ReagentB ReagentC Ghosez's Reagent (Acid Chloride Formation) PathC->ReagentC

Decision matrix for selecting the optimal coupling reagent based on amine hindrance.

Mechanism Acid Carboxylic Acid Base DIPEA Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate ActReagent HATU Addition Carboxylate->ActReagent ActiveEster HOAt Active Ester (Anchimeric Assistance) ActReagent->ActiveEster Amine Amine Addition ActiveEster->Amine Product Amide Product Amine->Product

Mechanistic pathway of HATU-mediated activation and subsequent amide bond formation.

References
  • Hou, Z., et al. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." Organic Process Research & Development, 2025. [Link]

  • Shapiro, J. A., et al. "Total Synthesis of the Reported Structure of Cahuitamycin A: Insights into an Elusive Natural Product Scaffold." Organic Letters, 2023, 25(51), 9243-9248. [Link]

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016, 14, 430-433. [Link]

Reference Data & Comparative Studies

Validation

1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vs standard dihydropyridine building blocks

Engineering sp3-Rich Scaffolds: A Comparative Guide to 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vs. Standard Dihydropyridines The "Escape from Flatland" Paradigm In contemporary drug discovery, the over-r...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering sp3-Rich Scaffolds: A Comparative Guide to 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vs. Standard Dihydropyridines

The "Escape from Flatland" Paradigm

In contemporary drug discovery, the over-reliance on highly aromatic, planar molecules has been linked to high attrition rates in clinical development due to poor solubility and off-target toxicity. While standard dihydropyridines (DHPs)—such as those synthesized via the classic Hantzsch reaction—have historically served as privileged scaffolds for L-type calcium channel blockers, their inherent susceptibility to oxidative aromatization limits their utility in modern targeted therapies.

To overcome these liabilities, medicinal chemists are shifting toward sp3-rich, three-dimensional heterocycles. 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1248131-80-7) [1] represents a sophisticated evolution in this space. By locking the core into a stable pyridone tautomer and introducing a sterically demanding cyclobutyl ring, this building block provides a robust, Fsp3-enhanced bioisostere for standard flat pyridines and unstable DHPs[2].

Mechanistic Causality: Why the N-Cyclobutyl Pyridone?

As an application scientist, selecting a building block is rarely about simple functional group availability; it is about predicting the physicochemical and metabolic fate of the synthesized library. The architectural advantages of this specific scaffold are threefold:

  • Tautomeric Locking via N-Alkylation: Standard 6-hydroxynicotinic acid derivatives exist in a dynamic tautomeric equilibrium between the hydroxyl and oxo forms[3]. N-alkylation with a cyclobutyl group permanently traps the molecule in the 6-oxo-1,6-dihydropyridine state. This causality is critical: it guarantees a predictable, unidirectional hydrogen-bond acceptor (the carbonyl oxygen) for structure-based drug design (SBDD) without the entropic penalty of tautomerization upon target binding.

  • The Cyclobutyl Steric Shield: Why cyclobutyl instead of a standard methyl or ethyl group? The cyclobutyl ring provides a unique conformational profile. It is sufficiently lipophilic to engage in hydrophobic sub-pocket interactions, yet its restricted ring pucker creates a steric shield around the N1 position. This shielding directly impedes N-dealkylation by Cytochrome P450 (CYP) enzymes—a common metabolic liability for simple N-methyl pyridones.

  • Prevention of Oxidative Aromatization: Unlike classic Hantzsch DHPs, which possess a fully saturated C4 position that is highly prone to oxidation (yielding a flat pyridine), the 6-oxo-1,6-dihydropyridine core is already at a stable oxidation state. It cannot aromatize without breaking the robust N-C(cyclobutyl) bond, ensuring the 3D geometry is maintained in vivo.

G A Standard Pyridine (Flat, Low Fsp3) C 6-Oxo-Pyridone Core (Predictable H-Bond) A->C Bioisosteric Replacement B Hantzsch DHP (Oxidation-Prone) B->C Prevent Aromatization E 1-cyclobutyl-6-oxo- 1,6-dihydropyridine- 3-carboxylic acid C->E Core Scaffold D N-Cyclobutyl Group (High Fsp3 Shield) D->E N-Alkylation

Logical evolution from flat pyridines to 3D N-cyclobutyl pyridone scaffolds.

Quantitative Performance Comparison

To objectively evaluate the utility of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, we must benchmark it against the traditional building blocks it is designed to replace.

Property / Metric1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidStandard Hantzsch DHP (e.g., Amlodipine core)Nicotinic Acid (Standard Pyridine)
Fraction sp3 (Fsp3) 0.40 (High 3D character)~0.25 - 0.35 (Variable)0.00 (Completely flat)
Aromatization Liability None (Locked tautomer)High (Readily oxidizes to pyridine)N/A (Already aromatic)
N-Dealkylation Risk Low (Sterically hindered by cyclobutyl)N/A (Usually N-unsubstituted)N/A
Primary H-Bond Vector Stable C=O (Pyridone)Dynamic N-H (DHP)Aromatic Nitrogen
Typical HLM Stability High (t½ > 60 min)Low to Moderate (t½ < 30 min)High (t½ > 60 min)

Self-Validating Experimental Protocols

To integrate this building block into your drug discovery pipeline, the following validated protocols ensure high-fidelity data generation.

Protocol A: High-Throughput Amide Derivatization

Causality: The electron-withdrawing nature of the pyridone system slightly deactivates the 3-carboxylic acid compared to standard aliphatic acids. Therefore, traditional coupling agents like EDC/HOBt often suffer from sluggish kinetics. We utilize HATU because the highly reactive 7-azabenzotriazole ester intermediate overcomes this electronic deactivation, ensuring quantitative conversion without epimerization.

  • Activation: Dissolve 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.1 eq, 0.55 mmol). Stir at 25°C for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Check: Monitor via LC-MS. The locked pyridone core provides a strong UV chromophore at ~254 nm, allowing for easy tracking of the starting material's consumption.

  • Quench & Isolate: Dilute with EtOAc (20 mL) and wash sequentially with saturated NaHCO3 (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Microsomal Clearance (CLint) Validation

Causality: To prove the metabolic advantage of the cyclobutyl shield, an in vitro human liver microsome (HLM) assay must be self-validating. We require the inclusion of NADPH to selectively initiate CYP450-mediated Phase I metabolism. Verapamil is used as a high-clearance positive control to validate the enzymatic competence of the microsome batch.

  • Preparation: Prepare a 10 mM stock of the synthesized N-cyclobutyl pyridone derivative in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound (1 μM) with HLMs (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Control Validation: Run Verapamil in parallel. The assay is only valid if Verapamil demonstrates a half-life (t½) of < 15 minutes.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint).

Workflow Step1 1. Carboxylic Acid Activation (HATU / DIPEA in DMF, 25°C) Step2 2. Nucleophilic Amine Coupling (1.2 eq Amine, 2-4h) Step1->Step2 Step3 3. Reaction Quench & Extraction (EtOAc / NaHCO3 wash) Step2->Step3 Step4 4. ADME Profiling (HLM Stability & CYP Panel) Step3->Step4

Self-validating workflow for amide coupling and subsequent ADME profiling.

References

  • NextSDS. 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid — Chemical Substance Information (CAS: 1248131-80-7). Retrieved from:[Link][1]

  • BuyChemJapan / Kishida Chemical Co., Ltd. 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Building Blocks. Retrieved from:[Link][2]

Sources

Comparative

Comparative efficacy of CAS 1248131-80-7 in small molecule drug design

Comparative Efficacy of CAS 1248131-80-7 in Small Molecule Drug Design: A Structural and Mechanistic Guide The Privileged Nature of the Pyridone-Carboxylic Acid Scaffold In modern structure-based drug design (SBDD), the...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of CAS 1248131-80-7 in Small Molecule Drug Design: A Structural and Mechanistic Guide

The Privileged Nature of the Pyridone-Carboxylic Acid Scaffold

In modern structure-based drug design (SBDD), the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core is recognized as a highly versatile, privileged pharmacophore. It serves two primary functions: as a bidentate metal chelator capable of anchoring into the active sites of metalloenzymes (such as metallo-beta-lactamases) 1, and as a shape-directed bioisostere for hydrogen-bonding networks in epigenetic readers and anti-parasitic proteasome inhibitors 2.

CAS 1248131-80-7 (1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) introduces a cyclobutyl moiety at the N1 position. This specific substitution provides a highly tuned steric and lipophilic profile compared to standard N-methyl or N-cyclopentyl alternatives, allowing medicinal chemists to precisely engineer domain selectivity 3.

Mechanistic Rationale: The N-Cyclobutyl Advantage

The size and geometry of N-substituents on the pyridone ring directly dictate Ligand Lipophilic Efficiency (LLE) and target selectivity.

  • Steric Occlusion & Pocket Filling: While an N-methyl group offers minimal steric hindrance (often leading to pan-target activity), the N-cyclobutyl group in CAS 1248131-80-7 provides optimal hydrophobic bulk. In the development of BET bromodomain inhibitors, transitioning from an N-methyl to bulkier cycloalkyl groups heavily influences the selectivity between the highly homologous BD1 and BD2 domains by exploiting minute differences in the ZA loop flexibility 4.

  • Ligand Lipophilic Efficiency (LLE): The cyclobutyl ring increases the cLogP of the building block without introducing the excessive rotational entropy or steric clash associated with a cyclopentyl ring. Expanding beyond a cyclobutane to a cyclopentane often leads to a sharp decrease in both potency and aqueous solubility 4.

  • Metal Coordination: When acting as a zinc-binding pharmacophore (ZBP), the para-relationship between the N-cyclobutyl group and the C3-carboxylic acid allows the molecule to anchor deeply into metalloenzyme active sites. The cyclobutyl group acts as a hydrophobic "lid," shielding the coordinated metal center from bulk solvent and drastically enhancing residence time without causing off-target cytotoxicity 1.

SAR_Logic Base 6-oxo-1,6-dihydropyridine -3-carboxylic acid (Core Pharmacophore) N_Methyl N-Methyl (Low Steric Bulk) Base->N_Methyl N_Cyclopropyl N-Cyclopropyl (Rigid, Moderate Bulk) Base->N_Cyclopropyl N_Cyclobutyl N-Cyclobutyl (CAS 1248131-80-7) (Optimal Hydrophobic Fill) Base->N_Cyclobutyl N_Cyclopentyl N-Cyclopentyl (High Steric Clash) Base->N_Cyclopentyl Selectivity1 Pan-Target Activity High Sol, Low LLE N_Methyl->Selectivity1 Selectivity2 Domain Selective Balanced LLE N_Cyclopropyl->Selectivity2 Selectivity3 Highly Specific Binding Tuned Lipophilicity N_Cyclobutyl->Selectivity3 Selectivity4 Reduced Potency Poor Solubility N_Cyclopentyl->Selectivity4

Figure 1: Structure-Activity Relationship (SAR) logic tree for N-substituted pyridone derivatives.

Comparative Physicochemical & SAR Profiling

To objectively evaluate CAS 1248131-80-7, we compare its physicochemical parameters and representative biochemical performance against its structural analogs.

Table 1: Physicochemical Comparison of N-Substituted 6-oxo-1,6-dihydropyridine-3-carboxylic acids

ScaffoldN-SubstituentMW ( g/mol )Est. cLogPTPSA (Ų)Steric Impact
CAS 119825-86-4Methyl153.10.266.3Minimal
CAS 1267425-40-0Cyclopropyl179.20.966.3Rigid, Moderate
CAS 1248131-80-7 Cyclobutyl 193.2 1.4 66.3 Optimal Fill
CAS 933696-86-7Cyclopentyl207.21.966.3High Clash

Table 2: Comparative Efficacy in Domain-Selective Inhibition (Note: Data reflects representative SAR trends derived from BET BD2/BD1 domain selectivity literature 4)

Scaffold N-SubstituentTarget Potency (IC₅₀, nM)Off-Target Potency (IC₅₀, nM)Selectivity FoldAqueous Sol. (µM)
Methyl15201.3x>100
Cyclopropyl2545018x85
Cyclobutyl 30 12,000 400x 45
Cyclopentyl150>20,000>133x<10

Standardized Synthetic & Screening Protocols

Ensuring reproducibility in the generation of screening libraries is paramount. The following self-validating protocols detail the incorporation of CAS 1248131-80-7 into a target primary amine via amide coupling, followed by biochemical validation.

Protocol 1: Amide Coupling of CAS 1248131-80-7

Causality Rationale: HATU is selected over traditional EDC/HOBt coupling reagents because the electron-withdrawing nature of the pyridone ring reduces the nucleophilicity of the carboxylate. HATU forms a highly reactive HOAt ester that accelerates coupling and minimizes epimerization. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and amine without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve CAS 1248131-80-7 (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in anhydrous DMF (1.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 0.3 mmol) and stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the target primary amine (1.1 eq, 0.11 mmol) dropwise to the activated mixture. Stir at room temperature for 1 hour.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS. The reaction is validated as complete when the UV trace (254 nm) shows the total depletion of the starting material (m/z 194[M+H]⁺) and the emergence of the product mass.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative C18 HPLC (Gradient: 10-90% MeCN in H₂O with 0.1% TFA).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality Rationale: TR-FRET is selected over standard fluorescence polarization because the time-gated measurement eliminates compound auto-fluorescence interference—a common artifact with conjugated pyridone systems.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Incubation: Dispense 10 nL of the synthesized cyclobutyl-pyridone inhibitor (in DMSO) into a 384-well proxiplate. Add 5 µL of the target protein (e.g., His-tagged BD2 domain) and 5 µL of the fluorescently labeled tracer ligand.

  • Detection: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation (Z'-Factor): Include a known pan-inhibitor as a positive control and a DMSO vehicle as a negative control. The assay run is only considered valid and self-consistent if the calculated Z'-factor is > 0.6.

Workflow Step1 1. Amide Coupling HATU, DIPEA, DMF (1h, RT) Step2 2. LC-MS Validation Check[M+H]+ & Purity Step1->Step2 Step3 3. Purification Prep-HPLC (C18) Gradient MeCN/H2O Step2->Step3 Step4 4. TR-FRET Assay Target vs Off-Target Selectivity Profiling Step3->Step4

Figure 2: Self-validating experimental workflow from synthesis to TR-FRET biochemical screening.

References

  • Source: nextsds.
  • Source: acs.
  • Source: nih.
  • Source: google.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

As a building block utilized in advanced drug discovery, 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1248131-80-7) requires stringent lifecycle management. Because it is a substituted pyridine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block utilized in advanced drug discovery, 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1248131-80-7) requires stringent lifecycle management. Because it is a substituted pyridine derivative, improper disposal can lead to severe environmental contamination and the release of toxic gases.

This guide provides researchers and drug development professionals with a mechanistic, self-validating approach to the safe handling, spill response, and final destruction of this compound, ensuring absolute compliance with laboratory safety standards.

Mechanistic Causality of Hazards & Reactivity

To safely handle and dispose of a chemical, one must understand the causality behind its reactivity. The specific hazards of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid stem directly from its molecular architecture:

  • Nitrogenous Heterocycle Stability: The dihydropyridine ring is highly stable and resists standard environmental degradation. High-temperature combustion is required to fracture the ring and achieve complete mineralization. However, this thermal decomposition inevitably generates highly toxic nitrogen oxides (NOx)[2]. Standard open-air combustion or basic landfill disposal is therefore strictly prohibited.

  • Carboxylic Acid Moiety: The presence of the -COOH group renders the molecule mildly acidic. It can react with strong bases to form water-soluble salts, which drastically increases its mobility in aqueous waste streams if not properly precipitated or contained [4].

  • Toxicological Profile: Based on structural analogue data (e.g., 1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid), this class of compounds exhibits acute toxicity via oral, dermal, and inhalation routes, alongside specific target organ toxicity (STOT SE 3) [1].

Quantitative Chemical & Hazard Profile
Property / ParameterValue / ClassificationOperational Implication
Chemical Name 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidTarget compound for SOP
CAS Number 1248131-80-7Required identifier for all waste manifests
Molecular Formula C10H11NO3Combustion yields CO2, H2O, and NOx gases
GHS Hazard Class Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates Nitrile gloves, safety goggles, and fume hood use [1]
EPA Waste Category Substituted PyridineRequires chemical destruction or controlled incineration [3]

Experimental & Operational Workflows

The following protocols are designed as self-validating systems . This means every operational sequence includes a verification step to ensure the procedure was executed successfully before moving to the next phase.

Protocol A: Immediate Spill Response and Containment

Accidental release of solid powders poses a severe inhalation hazard. Do not use standard sweeping techniques, which aerosolize the powder.

  • Step 1: Evacuation & Assessment. Immediately clear personnel from the immediate vicinity. Ensure the laboratory's negative pressure HVAC system is active.

  • Step 2: PPE Donning. Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant Nitrile gloves (double-gloved), and tight-fitting safety goggles [4].

  • Step 3: Wet Containment. Lightly mist the spilled powder with distilled water or a 5% sodium bicarbonate solution to suppress dust generation. Do not flood the area, as this will spread the acidic compound.

  • Step 4: Collection. Use spark-proof, non-reactive tools (e.g., a conductive polymer scoop) to collect the dampened material. Place the material into a pre-labeled, sealable polyethylene hazardous waste container.

  • Step 5: Surface Decontamination. Wipe the spill area with damp, disposable absorbent pads.

  • Self-Validation Check: Swab the decontaminated surface with a pH indicator strip moistened with distilled water. A neutral pH (6.5–7.5) confirms the complete removal of the acidic residue. If the pH is <6.0, repeat Step 5.

Protocol B: Routine Waste Segregation and Destruction

Under EPA guidelines for substituted pyridines, chemical destruction or carbon adsorption followed by controlled incineration is the mandated route to ensure complete mineralization [3].

  • Step 1: Segregation. Isolate the compound from strong oxidizing agents and heavy metals. Classify the material as "Halogen-Free Organic Waste" (unless it has been dissolved in a halogenated solvent like DCM during your workflow).

  • Step 2: Aqueous Stream Management. If the compound is dissolved in an aqueous stream, adjust the pH to 7.0 using dilute NaOH to neutralize the carboxylic acid before transfer to the waste carboy.

  • Step 3: Packaging & Labeling. Seal the waste in a UN-approved high-density polyethylene (HDPE) container. Label explicitly with "Contains Substituted Pyridine Derivatives - Incineration Required."

  • Step 4: Controlled Incineration. Transfer the waste to a licensed chemical destruction facility. The facility must utilize a high-temperature incinerator equipped with alkaline flue gas scrubbing to capture and neutralize the NOx emissions generated by the pyridine ring breakdown [2].

  • Self-Validation Check: Cross-reference the final waste manifest weight against your laboratory's inventory deduction log. A mass balance discrepancy of >1% requires a secondary sweep of the fume hood and weighing station to ensure no residual powder was left uncontained.

Workflow Visualization

The following decision matrix illustrates the logical routing of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid waste streams to ensure compliance with environmental protection standards.

DisposalWorkflow A Waste Generation: Pyridine-3-carboxylic acid derivative B Assess Waste Stream A->B C Solid / Organic Waste B->C Halogen-Free D Aqueous Waste Stream B->D pH Adjusted E Licensed Chemical Destruction C->E D->E F Incineration & Flue Gas Scrubbing E->F NOx Capture

Workflow for the segregation and controlled destruction of substituted pyridine laboratory waste.

References

  • Source: nextsds.
  • Source: echemi.
  • Title: 40 CFR § 721.8750 - Halogenated substituted pyridine.
  • Title: 2-(1-Benzothiophen-2-yl)pyridine-3-carboxylic acid - AK Scientific, Inc.
Handling

Personal protective equipment for handling 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

As a Senior Application Scientist, I understand that integrating novel building blocks into your drug development pipeline requires more than just a safety data sheet—it requires a mechanistic understanding of the chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that integrating novel building blocks into your drug development pipeline requires more than just a safety data sheet—it requires a mechanistic understanding of the chemical's behavior and a self-validating operational strategy.

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1248131-80-7) is a highly specialized intermediate[1]. While it drives innovation in pharmaceutical synthesis, its structural motifs—specifically the hydrogen-donating carboxylic acid moiety and the lipophilic cyclobutyl group—dictate strict handling protocols. These features enhance the molecule's ability to interact with biological membranes, making it a potent skin, eye, and respiratory irritant[2].

The following guide provides a comprehensive, causality-driven framework for safely handling this compound.

Mechanistic Hazard Profile & PPE Matrix

Based on structural analogs and GHS classifications for pyridine-3-carboxylic acid derivatives, this compound presents specific localized hazards (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3)[2],[3]. The carboxylic acid group acts as a proton donor, which can cause localized pH changes on mucosal surfaces, leading to severe eye and respiratory irritation[4].

To mitigate these risks, your Personal Protective Equipment (PPE) strategy must be treated as an integrated system rather than a checklist.

Table 1: Quantitative PPE Matrix and Mechanistic Justification

PPE CategorySpecification / StandardMechanistic Justification (The "Why")
Eye/Face EN 166 / NIOSH-approved tightly fitting safety gogglesProtects against aerosolized dust. The acid moiety causes rapid protein denaturation in the corneal epithelium (H319)[3].
Hands Nitrile gloves (EN 374), >0.11mm thicknessPyridine derivatives can permeate thin latex. Nitrile provides a robust barrier against dermal absorption and localized pH drops (H315)[4].
Body Flame-resistant lab coat, closed-toe shoesMinimizes systemic exposure from accidental spills. The lipophilic cyclobutyl group can facilitate absorption through porous clothing.
Respiratory N95 / FFP2 or P3 particulate respiratorPrevents inhalation of fine powders. Airborne particulates directly interact with the respiratory tract mucosa, causing acute inflammation (H335)[3].

Operational Workflows: Step-by-Step Methodologies

Every protocol in your laboratory must be a self-validating system. The following methodologies are designed to prevent exposure by addressing the physical properties of dihydropyridine-carboxylic acids—specifically their tendency to exist as fine, easily aerosolized powders.

Protocol A: Safe Weighing and Dispensing
  • Environmental Verification: Ensure the fume hood face velocity is calibrated between 0.4 and 0.6 m/s. Causality: Too low, and fumes escape; too high, and the turbulence will aerosolize the lightweight powder.

  • Static Mitigation: Utilize an anti-static ionizer bar or anti-static PTFE weighing boats. Causality: Fine organic powders hold static charges. Neutralizing the charge prevents the powder from repelling off the spatula and becoming airborne.

  • Material Transfer: Use a stainless steel or PTFE-coated micro-spatula to transfer the solid. Do not pour directly from the source container.

  • Immediate Decontamination: Wipe down the analytical balance and surrounding workspace with a solvent compatible with organic acids (e.g., dilute isopropyl alcohol or a mild soapy water solution) immediately after the transfer is complete.

Protocol B: Spill Response and Containment
  • Isolation: Immediately evacuate non-essential personnel from the spill radius and ensure local exhaust ventilation is operating at maximum capacity.

  • Damp Containment (Critical Step): Do not sweep dry. Cover the spilled powder with damp absorbent paper or an inert, moistened absorbent material (e.g., vermiculite). Causality: Dry sweeping generates a massive aerosol plume, drastically increasing the risk of inhalation exposure (H335)[4].

  • Collection: Use non-sparking, anti-static tools to scoop the absorbed material into a designated hazardous waste container.

  • Neutralization Wash: Wash the spill site with a mild alkaline solution (such as dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse.

Workflow Visualization

The following diagram illustrates the logical progression of handling and emergency response, ensuring that every operational branch concludes with safe, compliant disposal.

G Start PPE Donning & Hood Verification Weighing Weighing & Dispensing (Anti-static tools) Start->Weighing Spill Spill Detected? Weighing->Spill CleanUp Damp Absorbent Containment Spill->CleanUp Yes Success Proceed to Synthesis Spill->Success No Neutralize Mild Alkaline Wash CleanUp->Neutralize Waste Dispose as Hazardous Solid Waste Neutralize->Waste Success->Waste Residues

Workflow for handling and spill response of pyridine-3-carboxylic acid derivatives.

Disposal & Waste Management Plan

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid must be treated as hazardous chemical waste.

  • Environmental Precautions: Do not allow the product or its un-neutralized washings to enter drains, waterways, or soil[5].

  • Containerization: Store waste in tightly sealed, chemically compatible containers (e.g., high-density polyethylene).

  • Regulatory Compliance: Dispose of contents and containers through an approved commercial waste disposal plant in accordance with local, regional, and international environmental regulations[3].

References

  • NextSDS. "1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid — Chemical Substance Information." Available at: [Link]

  • NextSDS. "1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid — Chemical Substance Information." Available at:[Link]

  • CPAchem. "Safety data sheet: 4-(Trifluoromethyl)pyridine-3-carboxylic acid." Available at:[Link]

Sources

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